molecular formula C15H23N3O5S3 B7050988 N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B7050988
M. Wt: 421.6 g/mol
InChI Key: YELFIFPRGCCCSF-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, a thiophene ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted pyrrolidine, the ring is functionalized with a methylsulfonyl group through sulfonylation reactions.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using reagents like thiophene-2-sulfonyl chloride.

    Final Assembly: The final step involves the coupling of the functionalized pyrrolidine with the thiophene derivative under conditions that promote the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonyl and thiophene groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be explored for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features could be leveraged to create materials with novel applications.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide would depend on its specific application. Generally, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The sulfonyl and thiophene groups may play crucial roles in binding to these targets, influencing their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-benzylsulfonylpyrrolidine-2-carboxamide
  • N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-furylsulfonylpyrrolidine-2-carboxamide

Uniqueness

Compared to similar compounds, N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles and applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S3/c1-25(20,21)17-8-6-12(11-17)10-16-15(19)13-4-2-7-18(13)26(22,23)14-5-3-9-24-14/h3,5,9,12-13H,2,4,6-8,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELFIFPRGCCCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CNC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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